molecular formula C18H16N4O B12708667 Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- CAS No. 194713-17-2

Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)-

Cat. No.: B12708667
CAS No.: 194713-17-2
M. Wt: 304.3 g/mol
InChI Key: JOWSCQOXQXEZNH-UHFFFAOYSA-N
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Description

Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated piperidine derivatives. Substitution reactions can result in various substituted quinoline derivatives.

Scientific Research Applications

Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- involves its interaction with molecular targets such as enzymes and receptors. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and leading to the inhibition of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-((2-(dicyanomethyl)-4-quinolinyl)carbonyl)- is unique due to its specific combination of a piperidine ring, a quinoline moiety, and a dicyanomethyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

194713-17-2

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

2-[4-(piperidine-1-carbonyl)quinolin-2-yl]propanedinitrile

InChI

InChI=1S/C18H16N4O/c19-11-13(12-20)17-10-15(14-6-2-3-7-16(14)21-17)18(23)22-8-4-1-5-9-22/h2-3,6-7,10,13H,1,4-5,8-9H2

InChI Key

JOWSCQOXQXEZNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C(C#N)C#N

Origin of Product

United States

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